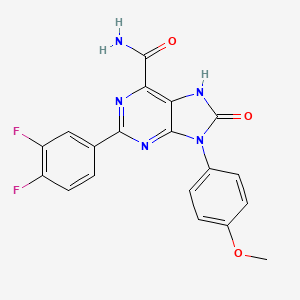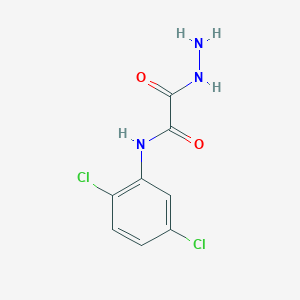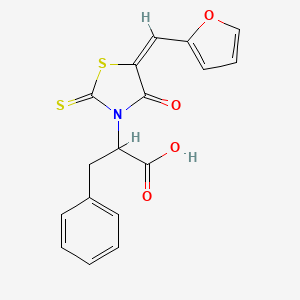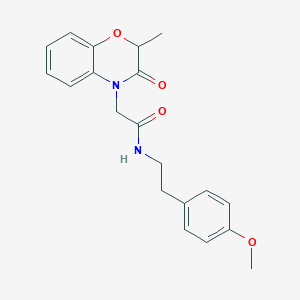![molecular formula C11H19NO4 B2937639 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid CAS No. 1822348-61-7](/img/structure/B2937639.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid is an interesting organic compound known for its wide range of applications in the fields of chemistry, biology, and medicine. It features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopropyl ring, making it a unique compound with various reactivity profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid typically involves several steps:
Formation of the cyclopropyl ring: : This step involves the cyclopropanation of an appropriate alkene using reagents like diazomethane or carbene intermediates.
Introduction of the amino group: : Amino groups can be introduced using amidation or reductive amination reactions.
Protection with the tert-butoxycarbonyl (Boc) group: : The Boc protecting group is typically added using Boc anhydride in the presence of a base like triethylamine.
Final functionalization: : Adjustments in the synthesis may include further functional group transformations to obtain the final compound.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to maximize yield and purity. Techniques such as flow chemistry and use of catalytic systems are common. The choice of solvents, temperature control, and reaction monitoring play crucial roles in ensuring the reproducibility of the industrial process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid can undergo:
Oxidation reactions: : Often using reagents like potassium permanganate or chromium trioxide.
Reduction reactions: : Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reactions: : This includes nucleophilic substitutions where the Boc group can be substituted with other functional groups.
Deprotection reactions: : Using acids such as trifluoroacetic acid to remove the Boc group.
Common Reagents and Conditions Used in These Reactions
Reactions typically involve:
Mild acids (e.g., acetic acid) for substitution.
Strong acids (e.g., hydrochloric acid) for deprotection.
Oxidizing agents (e.g., potassium permanganate) for oxidation.
Reducing agents (e.g., lithium aluminum hydride) for reduction.
Major Products Formed from These Reactions
The reactions lead to various derivatives depending on the substituents introduced. For example:
Oxidation might yield carboxylic acids.
Reduction could result in primary amines.
Substitution reactions provide a range of functionalized derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Biology
Involved in the design of enzyme inhibitors due to its unique structure.
Serves as a probe in mechanistic studies of enzyme function.
Medicine
Explored in the development of pharmaceutical agents, particularly those targeting metabolic pathways.
Industry
Utilized in the production of fine chemicals and advanced materials.
Plays a role in the synthesis of agrochemicals.
Mechanism of Action
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid interacts with its targets by binding to specific enzymes or receptors. The cyclopropyl ring and the Boc-protected amino group provide rigidity and specific steric interactions, enhancing its affinity and selectivity towards the target. It modulates biological pathways by inhibiting or activating enzymatic reactions, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid
2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopropylacetic acid
N-(tert-Butoxycarbonyl)-cyclopropylglycine
Highlighting Its Uniqueness
Compared to these compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid stands out due to its:
Unique steric profile: : The combination of the cyclopropyl ring and the Boc group provides a distinct three-dimensional structure.
Versatile reactivity: : Its functional groups allow for a wide range of chemical transformations.
Application diversity: : Its use spans multiple fields from basic research to applied sciences.
This compound, with its multifaceted applications and unique structural features, continues to be a subject of extensive research and industrial interest.
Properties
IUPAC Name |
2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOXOHBBPCXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822348-61-7 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2937559.png)
![N'-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2937562.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2937564.png)
![3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2937565.png)
![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2937567.png)

![N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2937570.png)
![2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2937572.png)
![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2937575.png)

